6-Acetamidopicolinic acid
Overview
Description
6-Acetamidopicolinic acid: is a chemical compound with the molecular formula C₈H₈N₂O₃ It is a derivative of picolinic acid, where an acetamido group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetamidopicolinic acid typically involves the acylation of picolinic acid derivatives. One common method is the reaction of 6-aminopicolinic acid with acetic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Acetamidopicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 6-Aminopicolinic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 6-Acetamidopicolinic acid is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of metal ion interactions. Its ability to chelate metal ions makes it useful in understanding metal ion transport and storage in biological systems.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its role as an intermediate in chemical synthesis makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Acetamidopicolinic acid involves its interaction with molecular targets, such as enzymes or receptors. The acetamido group and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may also participate in pathways involving metal ion chelation, affecting processes like enzyme catalysis and signal transduction.
Comparison with Similar Compounds
6-Aminopicolinic acid: Similar structure but with an amino group instead of an acetamido group.
Picolinic acid: The parent compound without any substituents on the pyridine ring.
6-Methylpicolinic acid: A derivative with a methyl group at the sixth position.
Uniqueness: 6-Acetamidopicolinic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the pyridine ring
Biological Activity
6-Acetamidopicolinic acid (6-AP) is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing data from various studies and sources to present a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 180.16 g/mol. Its structure features an acetamido group at the 6-position of the picolinic acid backbone, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential . In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This apoptotic effect is critical for developing new cancer therapies, particularly for resistant cancer types.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the acetamido group plays a pivotal role in binding to specific enzymes or receptors within microbial and cancerous cells, thus facilitating its inhibitory effects on growth and proliferation.
Data Summary
Property | Details |
---|---|
Molecular Formula | C8H8N2O3 |
Molecular Weight | 180.16 g/mol |
Antimicrobial Activity | Effective against various bacterial strains |
Anticancer Activity | Induces apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent. -
Cancer Cell Line Investigation :
In another study, this compound was tested on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent increase in apoptosis markers, including cleaved caspases and PARP cleavage, indicating its potential as an anticancer drug.
Future Directions
Continued research on this compound is essential to fully elucidate its biological mechanisms and therapeutic potential. Future studies should focus on:
- In vivo studies to assess efficacy and safety profiles.
- Mechanistic studies to uncover specific molecular targets.
- Formulation development for effective delivery systems in clinical settings.
Properties
IUPAC Name |
6-acetamidopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)9-7-4-2-3-6(10-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMWKYHCHCZVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356461 | |
Record name | 6-Acetamidopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26893-72-1 | |
Record name | 6-Acetamidopicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26893-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Acetamidopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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